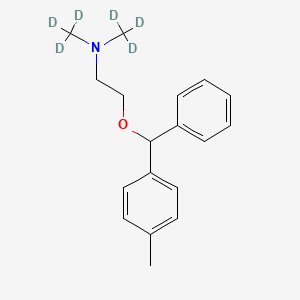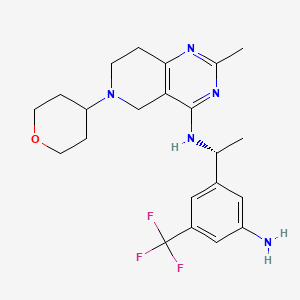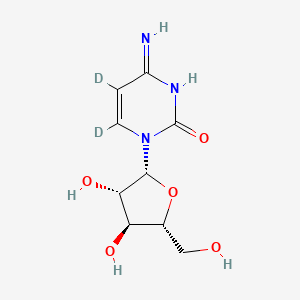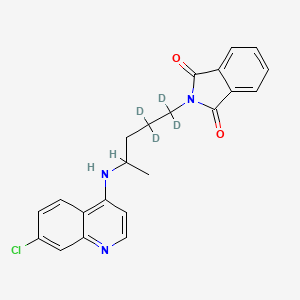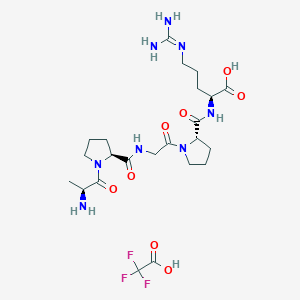
Enterostatin(human,mouse,rat) (TFA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
肠抑素 (人、鼠、大鼠)(三氟乙酸盐) 是一种五肽,主要由分泌的胰腺前辅脂酶在肠道中裂解形成。 它以其在体内选择性降低脂肪摄入量、体重和体脂的能力而闻名 。 该化合物因其在调节食物摄入量方面的作用及其在肥胖和代谢疾病中的潜在治疗应用而被广泛研究 .
准备方法
合成路线和反应条件: 肠抑素 (人、鼠、大鼠)(三氟乙酸盐) 通过固相肽合成 (SPPS) 进行合成。该过程涉及将受保护的氨基酸依次添加到树脂结合的肽链中。 然后将肽从树脂上裂解并脱保护,得到最终产物 .
工业生产方法: 肠抑素 (人、鼠、大鼠)(三氟乙酸盐) 的工业生产遵循与实验室合成类似的原理,但规模更大。 自动肽合成仪通常用于简化流程,确保高纯度和高收率 .
化学反应分析
反应类型: 肠抑素 (人、鼠、大鼠)(三氟乙酸盐) 主要经历水解和酶促裂解反应。 它是由胰腺前辅脂酶在肠道中裂解形成的 .
常用试剂和条件:
水解: 水和酶,如胰腺前辅脂酶。
酶促裂解: 胰腺前辅脂酶在生理条件下.
主要产物:
科学研究应用
肠抑素 (人、鼠、大鼠)(三氟乙酸盐) 具有广泛的科学研究应用:
化学: 研究其独特的肽结构及其与其他分子的相互作用。
生物学: 研究其在调节食物摄入量和能量平衡方面的作用。
工业: 用于抗肥胖药物和膳食补充剂的开发.
作用机制
肠抑素 (人、鼠、大鼠)(三氟乙酸盐) 通过与外周和中枢神经系统中的特定受体相互作用来发挥其作用。 它通过迷走神经减少外周脂肪摄入,并通过中枢神经系统中的 κ-阿片受体和5-羟色胺受体减少脂肪摄入 。 该肽还影响胰岛素分泌、交感神经对棕色脂肪组织的驱动以及肾上腺皮质类固醇分泌 .
类似化合物:
前辅脂酶: 肠抑素衍生的前体蛋白。
其他五肽: 结构相似,但可能具有不同的生物活性。
独特性: 肠抑素 (人、鼠、大鼠)(三氟乙酸盐) 由于其在减少脂肪摄入量方面的特定作用及其在肥胖和代谢疾病中的潜在治疗应用而具有独特性。 它对脂肪摄入量的选择性作用,而不是其他大分子营养素,使其区别于其他肽 .
相似化合物的比较
Procolipase: The precursor protein from which Enterostatin is derived.
Other Pentapeptides: Similar in structure but may have different biological activities.
Uniqueness: Enterostatin (human, mouse, rat) (trifluoroacetate salt) is unique due to its specific role in reducing fat intake and its potential therapeutic applications in obesity and metabolic disorders. Its selective action on fat intake, as opposed to other macronutrients, distinguishes it from other peptides .
属性
分子式 |
C23H37F3N8O8 |
|---|---|
分子量 |
610.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H36N8O6.C2HF3O2/c1-12(22)19(33)29-10-4-6-14(29)17(31)26-11-16(30)28-9-3-7-15(28)18(32)27-13(20(34)35)5-2-8-25-21(23)24;3-2(4,5)1(6)7/h12-15H,2-11,22H2,1H3,(H,26,31)(H,27,32)(H,34,35)(H4,23,24,25);(H,6,7)/t12-,13-,14-,15-;/m0./s1 |
InChI 键 |
HMDSUZSIJATJAB-WFGXUCIJSA-N |
手性 SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




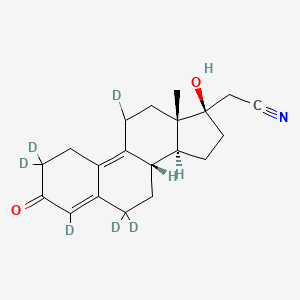
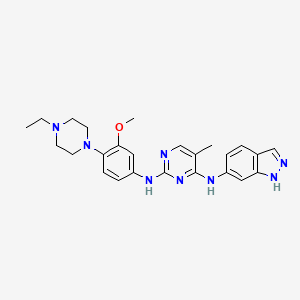
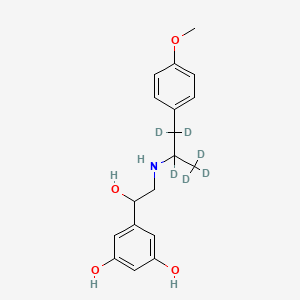
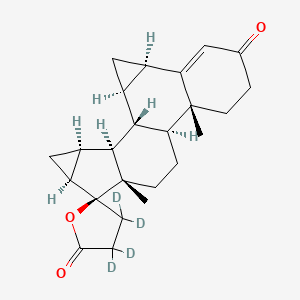
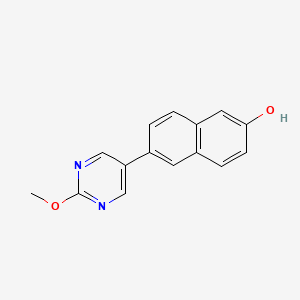
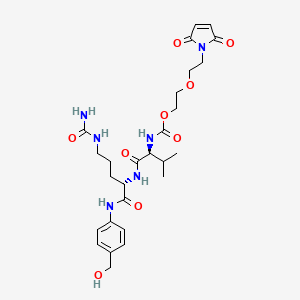
![N'-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide](/img/structure/B12422334.png)
